molecular formula C22H29N3O5S3 B15345930 Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate CAS No. 51723-72-9

Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate

Cat. No.: B15345930
CAS No.: 51723-72-9
M. Wt: 511.7 g/mol
InChI Key: UGIZLVADHJITRT-UHFFFAOYSA-N
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Description

Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a dibenzo(b,f)thiepin core structure, which is a tricyclic system containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate typically involves multiple steps:

    Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,f)thiepin structure. Common reagents include sulfur-containing compounds and aromatic precursors.

    Sulfonamide Formation:

    N,N-Dimethylation: The dimethylation of the nitrogen atoms is carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring, which is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

    Substitution: The aromatic rings in the dibenzo(b,f)thiepin core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the dibenzo(b,f)thiepin core.

Scientific Research Applications

Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and the sulfonamide group are key functional groups that interact with biological molecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,f)thiepin derivatives: Compounds with similar core structures but different functional groups.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic systems.

    Piperazine derivatives: Compounds containing the piperazine ring with different substituents.

Uniqueness

Dibenzo(b,f)thiepin-2-sulfonamide, N,N-dimethyl-11-(4-methyl-1-piperazinyl)-, monomethanesulfonate is unique due to the combination of its tricyclic dibenzo(b,f)thiepin core, sulfonamide group, and piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

51723-72-9

Molecular Formula

C22H29N3O5S3

Molecular Weight

511.7 g/mol

IUPAC Name

N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)benzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate

InChI

InChI=1S/C21H25N3O2S2.CH4O3S/c1-22(2)28(25,26)17-8-9-21-18(15-17)19(24-12-10-23(3)11-13-24)14-16-6-4-5-7-20(16)27-21;1-5(2,3)4/h4-9,14-15H,10-13H2,1-3H3;1H3,(H,2,3,4)

InChI Key

UGIZLVADHJITRT-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)[O-]

Origin of Product

United States

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